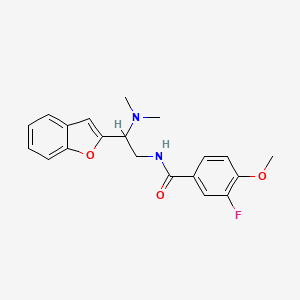

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzamide is a structurally complex molecule that appears to be related to various pharmacologically active benzamide derivatives. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves multi-step reactions, starting from simple precursors and building up the complex structure through a series of chemical transformations. For example, the synthesis of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives involves structural modification of metoclopramide, a known prokinetic agent . Similarly, the synthesis of radiolabeled benzamide derivatives has been achieved in multiple steps, starting from carbon dioxide and proceeding through intermediate compounds . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and can confirm the identity of the synthesized compounds . The molecular structure of the compound would likely exhibit features common to benzamide derivatives, such as the presence of an amide functional group and a substituted benzene ring.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their functional groups and substituents. The papers provided do not detail specific reactions for the compound , but they do mention the characterization of similar compounds using techniques that could elucidate their reactivity, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . These analyses can reveal how the compound fragments under certain conditions, providing clues to its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, the presence of methoxy and fluoro substituents can affect the compound's solubility, melting point, and stability. The papers discuss the use of Fourier transform infrared spectroscopy (FTIR) to characterize the compounds, which can provide information about functional groups and their interactions . Additionally, the crystal structure analysis can reveal the solid-state properties of these compounds, such as their packing in the crystal lattice and the types of intermolecular interactions present .

Mecanismo De Acción

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it is plausible that this compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or ion channels involved in these pathways.

Mode of Action

Benzofuran compounds are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding or hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes.

Biochemical Pathways

These could potentially include pathways involved in cell proliferation, oxidative stress response, viral replication, or bacterial metabolism .

Pharmacokinetics

Additionally, the benzofuran ring structure may be subject to metabolic transformations, potentially influencing the compound’s bioavailability .

Result of Action

Given the biological activities associated with benzofuran compounds, it is plausible that this compound may exert effects such as inhibition of cell proliferation (in the case of anti-tumor activity), disruption of bacterial metabolism (in the case of antibacterial activity), or inhibition of viral replication (in the case of antiviral activity) .

Propiedades

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3/c1-23(2)16(19-11-13-6-4-5-7-17(13)26-19)12-22-20(24)14-8-9-18(25-3)15(21)10-14/h4-11,16H,12H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQIRMXUOBZMKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC(=C(C=C1)OC)F)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B3020236.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one](/img/structure/B3020240.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylbenzamide](/img/structure/B3020250.png)

![(E)-1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate](/img/structure/B3020251.png)

![N-(3-fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3020253.png)

![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3020254.png)